Methyl (1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be related to the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . This structure is important in the synthesis of these alkaloids.Chemical Reactions Analysis
There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Scientific Research Applications
Synthesis of Tropane Alkaloids
The compound serves as a precursor in the stereoselective synthesis of tropane alkaloids, which are a family of nitrogen-containing compounds with various pharmacological properties. The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids, is a significant area of research. This compound provides the necessary stereochemical control to facilitate the formation of the bicyclic scaffold, which is crucial for the biological activity of tropane alkaloids .
Advanced Organic Synthesis
In organic chemistry, EN300-27100534 is utilized for its unique bicyclic structure, which is instrumental in advanced organic synthesis. The compound’s structure allows for the exploration of novel synthetic pathways and the development of new methods for constructing complex organic molecules. This has implications for the synthesis of new drugs and materials .
Medicinal Chemistry Research
The bicyclic structure of EN300-27100534 is similar to that found in many natural products with medicinal properties. As such, it is used extensively in medicinal chemistry research to create analogs and derivatives that could lead to new therapeutic agents. Its structure can be modified to produce compounds with potential activity against various diseases .
Chemical Education and Training
Due to its structural complexity and relevance in organic synthesis, EN300-27100534 is often used in chemical education and training. It provides a practical example for teaching concepts such as stereochemistry, enantioselectivity, and bicyclic compound synthesis. This compound is also used in laboratory courses to train students in advanced synthetic techniques .
Material Science
The unique chemical properties of EN300-27100534 make it a candidate for research in material science. Its structure could be the basis for developing new materials with specific properties, such as increased strength, flexibility, or chemical resistance. This research has potential applications in various industries, including aerospace, automotive, and electronics .
Analytical Chemistry
In analytical chemistry, EN300-27100534 can be used as a standard or reference compound for calibrating instruments or developing new analytical methods. Its well-defined structure and properties make it suitable for use in techniques such as mass spectrometry, chromatography, and spectroscopy .
Future Directions
properties
IUPAC Name |
methyl (1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-13-10(12)8-3-6-2-7(5-8)9(11)4-6/h5-7,9,11H,2-4H2,1H3/t6-,7+,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWKKBKLBAXSNI-BKPPORCPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2CC(C1)CC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C[C@@H]2C[C@H](C1)C[C@H]2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.